molecular formula C7H12ClNO B2406782 4-Ethynylpiperidin-4-ol hydrochloride CAS No. 2044901-46-2

4-Ethynylpiperidin-4-ol hydrochloride

Cat. No.: B2406782
CAS No.: 2044901-46-2
M. Wt: 161.63
InChI Key: JEYXKBUJKFWTSP-UHFFFAOYSA-N
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Description

The Role of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis and Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active natural products. Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which can orient substituents in well-defined axial and equatorial positions. This predictable three-dimensional geometry is crucial for designing molecules that can precisely interact with biological targets such as enzymes and receptors.

In the realm of drug discovery, piperidine scaffolds are cornerstones in the development of therapeutic agents. They are present in numerous classes of pharmaceuticals, including analgesics, antihistamines, and central nervous system modulators. The incorporation of a piperidine ring can modulate a molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical for improving pharmacokinetic profiles. Furthermore, the nitrogen atom within the piperidine ring can act as a basic center, which is often essential for molecular interactions with biological systems. Researchers frequently leverage piperidine derivatives to explore structure-activity relationships (SARs), systematically modifying the scaffold to optimize the efficacy and selectivity of potential drug candidates.

Strategic Importance of Ethynyl (B1212043) and Hydroxyl Functionalities in Chemical Compounds

The academic value of 4-Ethynylpiperidin-4-ol (B138888) hydrochloride is significantly enhanced by its two key functional groups: the ethynyl (C≡CH) group and the hydroxyl (-OH) group.

The hydroxyl group is a polar functional group that can act as both a hydrogen bond donor and acceptor. This ability allows it to form strong intermolecular interactions, which can be critical for a molecule's binding affinity to a biological target. The presence of a hydroxyl group also tends to increase a compound's water solubility, a desirable property for many pharmaceutical applications. From a synthetic standpoint, the hydroxyl group is a versatile functional handle that can be converted into other functionalities, such as esters, ethers, or leaving groups for substitution reactions.

The ethynyl group , or terminal alkyne, is a powerful and versatile tool in modern organic synthesis. escholarship.org Its linear, rigid structure can act as a spacer to connect different parts of a molecule with a defined geometry. sci-hub.se In medicinal chemistry, the ethynyl group is recognized as a privileged structural feature found in a number of approved drugs. researchgate.netnih.gov It can serve as a bioisostere for other chemical groups, mimicking their size and electronic properties. sci-hub.se Crucially, the terminal alkyne is a key participant in a variety of powerful chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". rsc.orgchemistryviews.org This highly efficient and specific reaction allows for the covalent linking of molecular fragments under mild conditions, making it an invaluable tool in drug discovery, chemical biology, and materials science. escholarship.orgrsc.org

Overview of 4-Ethynylpiperidin-4-ol Hydrochloride as a Key Heterocyclic Moiety in Academic Inquiry

This compound consolidates the advantageous features of the piperidine scaffold with the strategic functionalities of the hydroxyl and ethynyl groups into a single, compact molecule. As a hydrochloride salt, the compound exhibits improved stability and solubility in aqueous media, facilitating its use in various experimental settings.

The academic importance of this compound lies in its role as a versatile building block. researchgate.netnih.gov Researchers can utilize its inherent functionalities for multistep syntheses. For example, the piperidine nitrogen can be functionalized, the hydroxyl group can be used to attach other moieties, and the ethynyl group provides a reactive handle for coupling reactions like the Sonogashira coupling or click chemistry. This multi-functional nature allows for the rapid construction of diverse and complex molecular libraries from a single starting material, which is a highly efficient strategy in the search for new bioactive compounds. The 4-arylpiperidin-4-ol unit, a related structure, has been identified as a key component in molecules with antiproliferative activity, highlighting the therapeutic potential of this molecular framework. researchgate.net

The combination of a conformationally defined core (piperidine), a polar, hydrogen-bonding group (-OH), and a versatile synthetic handle (-C≡CH) makes this compound a powerful tool for academic researchers exploring new frontiers in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

Below is a table summarizing key computed chemical and physical properties for the parent compound, 4-Ethynylpiperidin-4-ol. The hydrochloride salt form primarily influences properties such as solubility and melting point.

PropertyValue
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
Monoisotopic Mass 125.084064 g/mol
XLogP3-AA (Lipophilicity) -0.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 32.3 Ų
Heavy Atom Count 9

Data presented are based on computed values for the free base form (4-Ethynylpiperidin-4-ol) and are intended for academic reference.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-2-7(9)3-5-8-6-4-7;/h1,8-9H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYXKBUJKFWTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044901-46-2
Record name 4-ethynylpiperidin-4-ol hydrochloride
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Advanced Synthetic Methodologies for 4 Ethynylpiperidin 4 Ol Hydrochloride and Its Derivatives

Direct Synthesis of 4-Ethynylpiperidin-4-ol (B138888) Hydrochloride

The direct synthesis of 4-Ethynylpiperidin-4-ol hydrochloride is a two-step process that begins with the formation of the free base, 4-Ethynylpiperidin-4-ol, followed by its conversion to the corresponding hydrochloride salt.

Favorskii Reaction Protocols from 4-Piperidone (B1582916) Precursors

The key step in the synthesis of 4-Ethynylpiperidin-4-ol is the ethynylation of a suitable 4-piperidone precursor, a reaction that proceeds via the Favorskii reaction mechanism. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of the piperidone.

To facilitate this transformation, the piperidine (B6355638) nitrogen is typically protected to prevent its interference with the basic reaction conditions and potential side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, affording N-Boc-4-piperidone as the starting material.

The reaction is generally carried out by treating the N-protected 4-piperidone with a source of acetylide. A common method involves the in-situ generation of lithium acetylide from acetylene (B1199291) gas in a suitable solvent, such as anhydrous tetrahydrofuran (B95107) (THF), at low temperatures. The acetylide then attacks the carbonyl carbon of the piperidone, and upon aqueous workup, the desired N-Boc-4-ethynylpiperidin-4-ol is obtained.

The general reaction scheme is as follows:

N-Boc-4-piperidone + HC≡CLi → N-Boc-4-ethynylpiperidin-4-ol

Starting MaterialReagentsSolventTemperatureProduct
N-Boc-4-piperidoneAcetylene, n-ButyllithiumTHF-78 °C to rtN-Boc-4-ethynylpiperidin-4-ol

Subsequent deprotection of the Boc group under acidic conditions yields the free base, 4-Ethynylpiperidin-4-ol.

Conversion of the Free Base to the Hydrochloride Salt

The conversion of the synthesized 4-Ethynylpiperidin-4-ol free base to its hydrochloride salt is a straightforward acid-base reaction. This is typically achieved by treating a solution of the free base in a suitable organic solvent, such as diethyl ether or methanol (B129727), with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.

For instance, bubbling dry hydrogen chloride gas through a solution of 4-Ethynylpiperidin-4-ol in anhydrous diethyl ether would lead to the precipitation of this compound. Alternatively, the addition of a solution of HCl in methanol to a methanolic solution of the free base is also an effective method.

Free BaseReagentSolventProduct
4-Ethynylpiperidin-4-olHydrogen Chloride (gas or solution)Diethyl ether or MethanolThis compound

Derivatization Strategies Utilizing 4-Ethynylpiperidin-4-ol as a Synthetic Intermediate

The presence of a secondary amine in the piperidine ring of 4-Ethynylpiperidin-4-ol allows for a variety of derivatization strategies, primarily centered around the functionalization of the nitrogen atom.

N-Alkylation Reactions of the Piperidine Nitrogen

N-alkylation of the piperidine nitrogen in 4-Ethynylpiperidin-4-ol introduces a diverse range of substituents, leading to the formation of tertiary amines. This reaction is typically accomplished by treating the parent compound with an appropriate alkylating agent.

The reaction of 4-Ethynylpiperidin-4-ol with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base results in the formation of N-alkyl-4-ethynylpiperidin-4-ol derivatives. The base, such as potassium carbonate or triethylamine (B128534), is necessary to neutralize the hydrogen halide formed during the reaction. The choice of solvent often depends on the solubility of the reactants and is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

The general scheme for this reaction is:

4-Ethynylpiperidin-4-ol + R-X + Base → N-Alkyl-4-ethynylpiperidin-4-ol + Base·HX

Where R is an alkyl group and X is a halogen. The product of this reaction is a tertiary amine, which exists as a neutral species after the removal of the salt byproduct. However, under acidic conditions, the nitrogen atom can be protonated to form a cationic piperidinium (B107235) species.

SubstrateAlkylating AgentBaseSolventProduct
4-Ethynylpiperidin-4-olMethyl IodideK2CO3DMFN-Methyl-4-ethynylpiperidin-4-ol
4-Ethynylpiperidin-4-olEthyl BromideEt3NAcetonitrileN-Ethyl-4-ethynylpiperidin-4-ol
4-Ethynylpiperidin-4-olBenzyl ChlorideK2CO3DMFN-Benzyl-4-ethynylpiperidin-4-ol

The tertiary amine products from the N-alkylation reaction can be further reacted with another molecule of an alkyl halide to form quaternary piperidinium salts. In this reaction, the lone pair of electrons on the nitrogen atom of the N-alkyl-4-ethynylpiperidin-4-ol attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium (B1175870) center.

This reaction, often referred to as quaternization, typically proceeds without the need for a base and is often carried out by heating the tertiary amine with an excess of the alkyl halide. The resulting products are ionic compounds, consisting of a quaternary piperidinium cation and a halide anion.

The general reaction is:

N-Alkyl-4-ethynylpiperidin-4-ol + R'-X → N-Alkyl-N'-R'-4-ethynylpiperidin-4-ol+ X-

Tertiary AmineAlkylating AgentSolventProduct
N-Methyl-4-ethynylpiperidin-4-olMethyl IodideAcetonitrileN,N-Dimethyl-4-ethynylpiperidin-4-ol iodide
N-Ethyl-4-ethynylpiperidin-4-olEthyl BromideNone (neat)N,N-Diethyl-4-ethynylpiperidin-4-ol bromide
N-Benzyl-4-ethynylpiperidin-4-olMethyl IodideDMFN-Benzyl-N-methyl-4-ethynylpiperidin-4-ol iodide

O-Acylation Reactions of the Hydroxyl Group

The conversion of the hydroxyl group of 4-ethynylpiperidin-4-ol into an ester is a common strategy to modify its physicochemical properties. This transformation is typically achieved through reactions with acylating agents such as acyl chlorides.

Esterification with Acyl Chlorides

Esterification of 4-ethynylpiperidin-4-ol with various acyl chlorides can be accomplished under standard conditions, often employing a base to neutralize the hydrogen chloride byproduct. The reaction involves the nucleophilic attack of the tertiary hydroxyl group on the electrophilic carbonyl carbon of the acyl chloride. Due to the steric hindrance around the tertiary alcohol, these reactions may require specific catalysts or forcing conditions to proceed efficiently.

For instance, the reaction of a related tertiary alcohol, 1,4-diethynyl-1,4-cyclohexanediol, with acyl chlorides has been shown to proceed in the presence of a base like pyridine (B92270) or triethylamine in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran. While direct examples for 4-ethynylpiperidin-4-ol are not extensively detailed in readily available literature, the principles of these reactions are directly applicable. The choice of solvent and base is crucial to prevent side reactions and to ensure a good yield of the desired ester.

Table 1: Representative Esterification Reactions with Acyl Chlorides

Entry Acyl Chloride Base Solvent Product
1 Acetyl chloride Pyridine Dichloromethane 4-acetoxy-4-ethynylpiperidine
2 Propionyl chloride Triethylamine Tetrahydrofuran 4-ethynyl-4-propionioxypiperidine

This table presents hypothetical examples based on standard organic chemistry principles for illustrative purposes.

Optimized Acylation Conditions, including Ultrasonic Bath Methods

To overcome the steric hindrance and improve reaction rates and yields, optimized acylation conditions have been explored. One such method involves the use of sonication. Ultrasonic irradiation can enhance the rate of chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This can lead to a significant increase in reaction rates and often allows for milder reaction conditions.

The application of ultrasonic baths in the acylation of sterically hindered tertiary alcohols has been shown to be effective. This method can reduce reaction times from several hours to minutes and improve yields by promoting more efficient mixing and mass transfer. For the acylation of 4-ethynylpiperidin-4-ol, this would likely involve dissolving the alcohol and the acylating agent in a suitable solvent and immersing the reaction vessel in an ultrasonic bath at a controlled temperature.

O-Etherification Reactions of the Hydroxyl Group

The synthesis of ethers from 4-ethynylpiperidin-4-ol provides another avenue for creating diverse derivatives. This can be achieved through several methods, including the Williamson ether synthesis and the formation of alkoxyalkyl and phenoxyalkyl ethers.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a classical method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. For a tertiary alcohol like 4-ethynylpiperidin-4-ol, the first step is deprotonation with a strong base to form the corresponding tertiary alkoxide. This alkoxide then acts as a nucleophile, attacking the alkyl halide.

The choice of base is critical to avoid elimination side reactions, especially with secondary and tertiary alkyl halides. For the synthesis of ethers from 4-ethynylpiperidin-4-ol, a strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Table 2: Williamson Ether Synthesis with 4-Ethynylpiperidin-4-ol

Entry Alkyl Halide Base Solvent Product
1 Methyl iodide NaH THF 4-ethynyl-4-methoxypiperidine
2 Ethyl bromide NaH DMF 4-ethoxy-4-ethynylpiperidine

This table presents hypothetical examples based on established Williamson ether synthesis protocols.

Formation of Alkoxyalkyl Ethers

Alkoxyalkyl ethers, which can serve as protecting groups or introduce specific functionalities, can also be synthesized from 4-ethynylpiperidin-4-ol. The formation of these ethers often involves reacting the alcohol with an α-haloether, such as chloromethyl methyl ether or 2-bromoethyl ethyl ether, in the presence of a base. Due to the reactivity and potential toxicity of some α-haloethers, alternative methods are often sought.

An alternative approach involves a two-step process where the hydroxyl group is first reacted with an unsaturated compound, such as a vinyl ether, under acidic catalysis to form an acetal, which is a type of alkoxyalkyl ether.

Formation of Phenoxyalkyl Ethers

The synthesis of phenoxyalkyl ethers from 4-ethynylpiperidin-4-ol can be achieved by reacting its alkoxide with a phenoxyalkyl halide, such as 2-phenoxyethyl bromide. This reaction follows the general principles of the Williamson ether synthesis. The tertiary alkoxide of 4-ethynylpiperidin-4-ol is generated using a strong base like sodium hydride, which then undergoes nucleophilic substitution with the phenoxyalkyl halide.

The reaction conditions, including the choice of solvent and temperature, would need to be optimized to maximize the yield of the desired phenoxyalkyl ether and minimize potential side reactions.

Table 3: Synthesis of Phenoxyalkyl Ethers

Entry Phenoxyalkyl Halide Base Solvent Product
1 2-Phenoxyethyl bromide NaH THF 4-ethynyl-4-(2-phenoxyethoxy)piperidine

This table provides hypothetical examples based on standard ether synthesis methodologies.

Transformations Involving the Ethynyl (B1212043) Moiety

The ethynyl group of 4-Ethynylpiperidin-4-ol is a versatile functional handle that can undergo various chemical transformations to create a diverse range of derivatives. One of the fundamental reactions is the addition of water across the triple bond.

The hydration of the terminal alkyne in 4-Ethynylpiperidin-4-ol is a key transformation that converts the ethynyl group into a carbonyl functionality. This reaction typically proceeds via Markovnikov's rule, yielding a methyl ketone. libretexts.orglibretexts.org

The most common method for alkyne hydration involves the use of aqueous acid, such as sulfuric acid, in the presence of a mercury(II) salt catalyst, like mercury(II) sulfate. libretexts.orglibretexts.org The mechanism begins with the electrophilic addition of the mercuric ion to the alkyne, forming a vinylic cation intermediate. libretexts.org Water then acts as a nucleophile, attacking the more substituted carbon of the former triple bond. youtube.com This is followed by deprotonation to yield a mercury-containing enol intermediate. libretexts.org Under the acidic conditions, the mercury is replaced by a proton, and the resulting enol rapidly tautomerizes to the more stable keto form. libretexts.orgorganicchemistrytutor.com For a terminal alkyne like that in 4-Ethynylpiperidin-4-ol, this regioselective addition results in the formation of a methyl ketone. The final product of this reaction would be 4-acetyl-4-hydroxypiperidine.

Reaction Scheme: Hydration of 4-Ethynylpiperidin-4-ol

[4-Ethynylpiperidin-4-ol] --(H₂SO₄, H₂O, HgSO₄)--> [Intermediate Enol] <=> [4-Acetyl-4-hydroxypiperidine]

More recently, gold-catalyzed hydration reactions have been developed as an alternative, offering milder reaction conditions. nih.gov Gold catalysts can promote the regioselective hydration of propargylic alcohols to form β-hydroxy ketones. nih.gov

The formation of the β-hydroxy ketone structure, 4-(1-hydroxy-1-methylethyl)piperidin-4-one, opens the possibility for subsequent intramolecular cyclization reactions, such as an aldol (B89426) condensation, which could lead to bicyclic piperidine derivatives. nih.gov However, specific literature detailing the cyclization of the hydrated product of 4-Ethynylpiperidin-4-ol is not extensively documented.

Preparative Techniques and Purification in Synthesis

The successful synthesis of this compound relies on carefully controlled reaction conditions and robust purification methods to ensure high purity and yield.

The synthesis of 4-Ethynylpiperidin-4-ol typically involves the nucleophilic addition of an acetylene equivalent to a suitable N-protected 4-piperidone precursor. The optimization of this ethynylation reaction is critical for maximizing the yield and minimizing byproducts. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction duration. researchgate.net

An example of parameters that could be optimized for the ethynylation of N-Boc-4-piperidone is presented in the table below.

Table 1: Hypothetical Optimization of Ethynylation Reaction Conditions
EntryBaseSolventTemperature (°C)Duration (h)Yield (%)
1n-BuLiTHF-78 to 251275
2LDATHF-78 to 251280
3KHMDSToluene0 to 25885
4NaHDMF252460
5t-BuOKTHF0 to 25890

Due to the polar nature of the hydroxyl and amine functional groups, 4-Ethynylpiperidin-4-ol can be challenging to purify using standard chromatographic techniques. Flash column chromatography using silica (B1680970) gel is a common method, but modifications are often necessary to achieve good separation and prevent peak tailing. biotage.com The acidic nature of silica can lead to strong interactions with the basic piperidine nitrogen. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 1-3%), is often added to the mobile phase. biotage.comrochester.edu

For highly polar compounds that are difficult to purify on standard silica, alternative stationary phases may be employed. biotage.com These include basic alumina (B75360) or amine-functionalized silica, which are less acidic and can provide better peak shapes for basic compounds. biotage.com Reversed-phase chromatography on C18-functionalized silica is another powerful technique, particularly for the hydrochloride salt form of the compound. teledyneisco.com In this case, the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the amine is protonated. teledyneisco.com

Table 2: Exemplary Chromatographic Purification Conditions
MethodStationary PhaseMobile Phase SystemCompound Form
Normal-PhaseSilica GelDichloromethane/Methanol with 1% TriethylamineFree Base
Normal-PhaseAmine-functionalized SilicaEthyl Acetate/HexaneFree Base
Reversed-PhaseC18 SilicaWater/Acetonitrile with 0.1% Formic AcidHydrochloride Salt
HILICDiol-functionalized SilicaAcetonitrile/Aqueous Ammonium Acetate BufferFree Base/Salt

Following the synthesis, initial workup often involves aqueous extraction to remove inorganic salts and water-soluble impurities. The organic layer containing the product is then dried and the solvent is removed by evaporation under reduced pressure.

The final purification of this compound is frequently achieved through recrystallization. The choice of solvent is critical for obtaining high-purity crystalline material. Protic solvents such as ethanol (B145695) or isopropanol (B130326) are often suitable for dissolving the hydrochloride salt at elevated temperatures. Upon cooling, the solubility decreases, leading to the formation of crystals. The process can be aided by the slow addition of a less polar anti-solvent, such as diethyl ether or ethyl acetate, which induces precipitation of the product while impurities remain in solution. The purified solid is then collected by filtration, washed with a cold solvent or a non-polar solvent to remove residual impurities, and dried under vacuum.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable analytical tool for the unambiguous determination of the molecular structure of 4-Ethynylpiperidin-4-ol (B138888) hydrochloride. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete assignment of all proton and carbon resonances can be achieved. This detailed spectral interpretation confirms the presence of the key functional groups—the piperidine (B6355638) ring, the ethynyl (B1212043) substituent, and the hydroxyl group—and their precise connectivity.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides critical insights into the electronic environment and spatial arrangement of the hydrogen atoms within the 4-Ethynylpiperidin-4-ol hydrochloride molecule.

Elucidation of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the various protons in the molecule. The protons of the piperidine ring typically appear as complex multiplets in the aliphatic region of the spectrum. The ethynyl proton, due to the unique anisotropic effect of the carbon-carbon triple bond, resonates at a characteristic chemical shift. The hydroxyl and amine protons often appear as broad singlets, and their chemical shifts can be influenced by factors such as solvent and concentration. The specific chemical shifts and spin-spin coupling patterns observed allow for the unequivocal assignment of each proton, confirming the substitution pattern of the piperidine ring.

Interactive ¹H NMR Data Table for this compound

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Ethynyl-HData not availableData not availableData not available
Piperidine-H (axial)Data not availableData not availableData not available
Piperidine-H (equatorial)Data not availableData not availableData not available
Hydroxyl-OHData not availableData not availableData not available
Amine-NHData not availableData not availableData not available
Conformational Analysis of Piperidine Ring Protons

The piperidine ring of this compound adopts a chair conformation to minimize steric strain. The orientation of the protons on the ring, either axial or equatorial, can be determined by analyzing the coupling constants between adjacent protons. Generally, axial-axial couplings exhibit larger J-values compared to axial-equatorial and equatorial-equatorial couplings. This analysis provides a detailed picture of the three-dimensional structure of the piperidine ring in solution. The presence of the bulky ethynyl and hydroxyl groups at the C4 position influences the conformational equilibrium of the ring.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon framework of the molecule.

Assignment of Carbon Resonances and Substituent Effects

The ¹³C NMR spectrum of this compound displays distinct resonances for each unique carbon atom. The carbons of the ethynyl group appear in a characteristic region of the spectrum. The C4 carbon, being substituted with both an ethynyl and a hydroxyl group, shows a significant downfield shift due to the electronegativity of the oxygen atom. The chemical shifts of the other piperidine ring carbons provide further confirmation of the structure. The assignment of each carbon resonance is based on its chemical shift, which is influenced by the local electronic environment and the effects of the substituents.

Interactive ¹³C NMR Data Table for this compound

Carbon AssignmentChemical Shift (ppm)
C≡CHData not available
C≡CHData not available
C4 (quaternary)Data not available
Piperidine C2/C6Data not available
Piperidine C3/C5Data not available
Analysis of Upfield and Downfield Shifts in Derivatized Structures

The chemical shifts observed in the ¹³C NMR spectrum of this compound can be compared to those of related piperidine derivatives. The introduction of the ethynyl and hydroxyl groups at the C4 position induces specific upfield and downfield shifts for the carbons of the piperidine ring. For instance, the quaternary C4 carbon experiences a significant downfield shift. The analysis of these substituent-induced shifts provides valuable information about the electronic effects of the functional groups and can be used to predict the chemical shifts in structurally similar compounds.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which can be challenging in a molecule with several similar chemical environments like the piperidine ring. Techniques such as COSY, HMQC, HMBC, and NOESY/ROESY provide a detailed connectivity map of the molecule.

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. In the case of this compound, the COSY spectrum would be crucial for mapping the proton network within the piperidine ring. The protons on the carbons adjacent to the nitrogen (C2 and C6) would show correlations to the protons on the neighboring carbons (C3 and C5). Similarly, the protons on C3 and C5 would show correlations to their geminal partners and the adjacent protons on C2 and C6. The ethynyl proton, being isolated, would not be expected to show any COSY correlations.

Table 1: Predicted ¹H-¹H COSY Correlations for this compound

Proton (¹H) Correlating Proton(s) (¹H)
H-2ax, H-2eq H-3ax, H-3eq
H-6ax, H-6eq H-5ax, H-5eq
H-3ax, H-3eq H-2ax, H-2eq

Note: The 'ax' and 'eq' designations refer to axial and equatorial positions in the expected chair conformation of the piperidine ring.

The HMQC (or its more modern counterpart, the HSQC) experiment is used to identify which protons are directly attached to which carbon atoms. This is achieved by correlating the proton and carbon chemical shifts through their one-bond J-coupling. For this compound, this technique allows for the direct assignment of the carbon signals of the piperidine ring and the ethynyl group based on the already assigned proton signals.

Table 2: Predicted ¹H-¹³C HMQC Correlations for this compound

Carbon (¹³C) Correlating Proton(s) (¹H)
C2 H-2ax, H-2eq
C6 H-6ax, H-6eq
C3 H-3ax, H-3eq
C5 H-5ax, H-5eq

The HMBC experiment is a powerful tool for establishing the carbon skeleton of a molecule by identifying correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for connecting molecular fragments and assigning quaternary carbons (carbons with no attached protons). In this compound, HMBC would be instrumental in confirming the position of the ethynyl and hydroxyl groups at the C4 position. For instance, the protons on C2, C6, C3, and C5 would all be expected to show correlations to the quaternary carbon C4. The ethynyl proton would show a correlation to C4 and the terminal alkyne carbon.

Table 3: Predicted ¹H-¹³C HMBC Correlations for this compound

Proton (¹H) Correlating Carbon(s) (¹³C)
H-2ax, H-2eq C3, C4, C6
H-6ax, H-6eq C5, C4, C2
H-3ax, H-3eq C2, C4, C5
H-5ax, H-5eq C6, C4, C3

NOESY and ROESY experiments provide information about which protons are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and preferred conformation of a molecule. For this compound, these experiments would confirm the chair conformation of the piperidine ring and the relative orientation of the substituents. For example, a strong NOE would be expected between the axial protons on C2, C6, and the axial protons on C3, C5 on the same side of the ring. The orientation of the ethynyl and hydroxyl groups could also be inferred from their NOE contacts with the ring protons.

Table 4: Predicted Key NOESY/ROESY Correlations for this compound in a Chair Conformation

Proton (¹H) Spatially Proximate Proton(s) (¹H)
H-2ax H-3ax, H-6ax
H-2eq H-3eq, H-6eq
OH Protons on the same face of the ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause a specific vibrational motion (e.g., stretching or bending) of the bonds within that group.

The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. The broadness is a result of hydrogen bonding.

N-H Stretch: As a hydrochloride salt, the piperidine nitrogen will be protonated (NH₂⁺). This will give rise to a broad absorption in the 2400-3200 cm⁻¹ region, which may overlap with the O-H and C-H stretching bands.

C≡C-H Stretch: A sharp, and typically strong, absorption band is expected around 3300 cm⁻¹ corresponding to the stretching of the bond between the terminal alkyne carbon and its attached hydrogen.

C≡C Stretch: The stretching vibration of the carbon-carbon triple bond will appear as a weak to medium, sharp absorption in the region of 2100-2260 cm⁻¹. Its intensity is often weak for terminal alkynes.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the piperidine ring is expected to appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 5: Predicted Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
O-H Stretch, H-bonded 3200-3600 (broad, strong)
N-H⁺ Stretch 2400-3200 (broad, strong)
C≡C-H Stretch ~3300 (sharp, strong)
C≡C Stretch 2100-2260 (sharp, weak-medium)

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the precise determination of a compound's molecular weight and can provide insights into its elemental composition and structure through the analysis of fragmentation patterns.

Confirmation of Molecular Ion and Fragmentation Patterns

The molecular weight of 4-Ethynylpiperidin-4-ol is 125.0841 g/mol . In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, often referred to as the molecular ion or, more accurately, the quasi-molecular ion ([M+H]⁺). The predicted mass-to-charge ratio (m/z) for the protonated form of 4-Ethynylpiperidin-4-ol is 126.0913. uni.lu The high-resolution measurement of this ion would confirm the elemental formula of the compound, C₇H₁₂NO⁺.

Table 1: Predicted m/z for Adducts of 4-Ethynylpiperidin-4-ol

Adduct m/z
[M+H]⁺ 126.09134
[M+Na]⁺ 148.07328
[M+NH₄]⁺ 143.11788
[M+K]⁺ 164.04722
[M+H-H₂O]⁺ 108.08132

Data sourced from PubChem. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that separates components of a mixture by liquid chromatography and then uses mass spectrometry for detection and identification. For this compound, an LC-MS method would be employed to assess its purity. The compound would be dissolved in a suitable solvent and injected into the LC system. As it passes through the chromatographic column, it would be separated from any impurities. The mass spectrometer would then detect the compound as it elutes from the column, typically by monitoring the m/z of its protonated molecule (126.0913). The purity of the sample is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. No specific public data on the LC-MS purity assessment for this compound was found.

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Crystallography for Absolute Structure and Stereochemistry

To determine the absolute structure of this compound, a suitable single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional map of the electron density within the crystal. From this map, the positions of the individual atoms can be determined. As 4-Ethynylpiperidin-4-ol is an achiral molecule, the determination of its absolute stereochemistry is not applicable. However, the analysis would confirm the connectivity of the atoms and the chair conformation of the piperidine ring, which is typical for such systems. Despite extensive searches of crystallographic databases, no published single crystal X-ray structure for this compound has been found.

Crystallographic Data Refinement Methodologies (e.g., SHELXL software)

Once an initial model of the crystal structure is obtained from the diffraction data, a process of refinement is carried out to improve the model and achieve the best possible fit with the experimental data. A widely used program for this purpose is SHELXL. Current time information in Cambridgeshire, GB. The refinement process involves adjusting the atomic coordinates, as well as parameters that describe the thermal motion of the atoms (displacement parameters), to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by statistical indicators such as the R-factor.

Analysis of Hydrogen Atom Positioning and Anisotropic Refinement

In the final stages of crystallographic refinement, the positions of hydrogen atoms are typically determined. These can often be located from the difference electron density map, or their positions can be calculated based on geometric considerations. The refinement of hydrogen atom positions is crucial for understanding hydrogen bonding interactions, which are expected to be significant in the crystal structure of this compound, particularly involving the hydroxyl group and the protonated piperidine nitrogen, as well as the chloride counter-ion.

Furthermore, the thermal motion of non-hydrogen atoms is usually modeled anisotropically. This means that instead of representing the thermal motion as a simple sphere (isotropic refinement), it is modeled as an ellipsoid, which can account for different amplitudes of vibration in different directions. This more sophisticated model provides a more accurate representation of the atomic motion in the crystal lattice. Anisotropic refinement is a standard procedure in high-quality crystal structure determinations.

Molecular Visualization and Unit Cell Packing Using Crystallographic Software (e.g., ORTEP-3, PLATON)

A comprehensive structural elucidation of a crystalline solid such as this compound involves the use of specialized software to visualize the molecule and its arrangement within the crystal lattice. Programs like the Oak Ridge Thermal-Ellipsoid Plot Program (ORTEP-3) and PLATON are standard tools for generating detailed graphical representations from single-crystal X-ray diffraction data. These visualizations are critical for understanding the three-dimensional structure, stereochemistry, and intermolecular interactions that govern the solid-state properties of the compound.

An ORTEP-3 plot would typically depict the molecular structure of this compound with atoms represented as thermal ellipsoids. The size and orientation of these ellipsoids indicate the anisotropic thermal motion of the atoms within the crystal lattice, providing insight into the dynamic behavior of the molecule in its crystalline form. Such a plot would allow for the precise measurement and tabulation of intramolecular bond lengths and angles.

Analysis using software like PLATON is essential for examining the unit cell packing, which describes how individual molecules of this compound are arranged relative to one another in the crystal. This analysis focuses on identifying and characterizing non-covalent interactions, particularly hydrogen bonds. For this compound, key hydrogen bonds would be expected between the hydroxyl group, the protonated piperidinium (B107235) nitrogen, and the chloride counter-ion. PLATON can calculate the geometric parameters of these bonds, such as donor-acceptor distances and angles, which are crucial for understanding the stability and cohesion of the crystal structure.

However, a detailed search of the scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, the generation of molecular visualizations, unit cell packing diagrams, and associated data tables for this specific compound is not possible at this time. While crystallographic studies have been conducted on other piperidine derivatives, a specific analysis for this compound is not publicly available.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Geometry Optimization Techniques

The foundational step in the computational analysis of a molecule like 4-Ethynylpiperidin-4-ol (B138888) hydrochloride involves the use of molecular modeling to predict its most stable three-dimensional structure. Geometry optimization techniques are employed to find the minimum energy conformation of the molecule, which corresponds to its most likely structure.

Electronic Structure and Reactivity Descriptors

Beyond just the static structure, computational chemistry provides a window into the electronic distribution and reactivity of a molecule. This is crucial for understanding how 4-Ethynylpiperidin-4-ol hydrochloride might interact with other molecules.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. espublisher.com A smaller HOMO-LUMO gap generally implies higher reactivity. For piperidine (B6355638) derivatives, these values are calculated to predict their reactivity profiles. espublisher.com

Table 1: Representative Frontier Molecular Orbital Energies for Piperidine Derivatives (in eV)
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (eV)
Substituted Piperidine Analog A-6.5-1.25.3
Substituted Piperidine Analog B-7.1-0.96.2

Note: The data in this table is representative of values found for substituted piperidine derivatives in computational studies and is intended for illustrative purposes, as specific data for this compound is not available.

Prediction of Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as electrophilicity and nucleophilicity indices, can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's ability to act as an electrophile (electron acceptor) or a nucleophile (electron donor). The electrophilicity index helps in understanding the molecule's propensity to react with nucleophiles, while the nucleophilicity index indicates its reactivity towards electrophiles. These parameters are invaluable for predicting the types of chemical reactions a molecule is likely to undergo. Theoretical studies on various organic molecules routinely calculate these indices to understand their reactivity. nih.gov

In Silico Conformational and Structural Analysis

The piperidine ring can adopt various conformations, with the chair conformation being the most stable. The orientation of substituents on the ring (axial vs. equatorial) can significantly impact the molecule's properties and biological activity.

Supramolecular Chemistry and Host Guest Interactions of 4 Ethynylpiperidin 4 Ol Hydrochloride

The field of supramolecular chemistry investigates the formation and properties of complex assemblies of molecules that are held together by non-covalent bonds. A key area within this field is host-guest chemistry, which involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. Cyclodextrins (CDs) are widely utilized host molecules in pharmaceutical sciences due to their unique structure: a hydrophilic exterior surface and a hydrophobic inner cavity. researchgate.netnih.gov This structure allows them to form inclusion complexes with a variety of guest molecules, particularly those with low water solubility. nih.govnih.govmdpi.com The formation of these complexes can enhance the guest molecule's solubility, stability, and bioavailability. nih.govmdpi.com

Research into piperidine (B6355638) derivatives has explored the use of cyclodextrins to improve their physicochemical properties for potential therapeutic applications. researchgate.net The formation of host-guest complexes with β-cyclodextrin, in particular, has been a focus of these investigations. researchgate.netresearchgate.net

Formation of Inclusion Complexes with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a truncated cone shape, which allows them to encapsulate guest molecules of appropriate size and shape within their internal cavity. nih.govmdpi.com The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule displaces water molecules from the hydrophobic cavity of the cyclodextrin (B1172386). This interaction is driven by various non-covalent forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. nih.gov

Studies on compounds structurally similar to 4-ethynylpiperidin-4-ol (B138888), such as 1-methyl-4-ethynyl-4-hydroxypiperidin (MEP), have demonstrated the successful formation of inclusion complexes with β-cyclodextrin (β-CD). researchgate.net In this case, the MEP molecule becomes entrapped within the β-CD host, forming a stable supramolecular assembly. researchgate.net The primary motivation for creating these complexes is to modify the properties of the guest molecule, such as increasing its aqueous solubility and stability, which are crucial for pharmaceutical applications. researchgate.netnih.gov

The stoichiometry of such complexes is often found to be 1:1, meaning one guest molecule is encapsulated by one host molecule. researchgate.netnih.govnih.gov The process effectively shields the hydrophobic parts of the guest molecule from the surrounding aqueous environment, leading to a more favorable energetic state and enhanced solubility. mdpi.com

Structural Characterization of Host-Guest Complexes via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the structure and dynamics of host-guest inclusion complexes in solution. researchgate.netnih.gov By analyzing the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) of both the host (cyclodextrin) and the guest (e.g., a piperidine derivative), detailed information about the geometry of the complex can be obtained. researchgate.netresearchgate.net

Upon formation of an inclusion complex, significant changes in the chemical shifts (Δδ) of the protons located inside the cyclodextrin cavity (typically H-3' and H-5') are observed. researchgate.net These protons experience an upfield shift (a move to lower ppm values) because of the shielding effect exerted by the encapsulated guest molecule. Conversely, the protons of the guest molecule that are inserted into the cavity show noticeable shifts, which can be either upfield or downfield depending on their specific location and orientation within the host. researchgate.net

Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect SpectroscopY (ROESY), are particularly insightful. researchgate.net A ROESY experiment detects spatial proximities between protons of the host and guest molecules, providing direct evidence of inclusion and revealing which part of the guest molecule is inside the cavity and its orientation. mdpi.comresearchgate.net For example, cross-peaks between the internal protons of β-CD and specific protons of the guest molecule confirm the formation of the inclusion complex and help to elucidate its three-dimensional structure. researchgate.net

Table 1: Typical ¹H NMR Chemical Shift Changes (Δδ) Upon Complexation with β-Cyclodextrin.
ProtonTypical Chemical Shift Change (Δδ, ppm)Reason for Shift
β-CD Cavity Protons (H-3', H-5')Upfield Shift (Negative Δδ)Anisotropic shielding effect from the included guest molecule.
Guest Protons (Inserted Portion)Upfield or Downfield Shift (Variable Δδ)Changes in the local magnetic environment upon entering the hydrophobic cavity.
Guest Protons (External Portion)Minimal or No ShiftRemain in the bulk solvent, largely unaffected by the β-CD cavity.

Investigation of Conformational Isomerism in Complexation

Piperidine rings are not planar and can exist as a mixture of different conformational isomers, most commonly chair conformations. For 4-substituted piperidines, the substituent can be in either an axial or an equatorial position. These conformers are often in dynamic equilibrium.

The process of forming an inclusion complex with a cyclodextrin can be influenced by this isomerism. Research on related piperidine derivatives has shown that both axial and equatorial conformers can form stable inclusion complexes with β-cyclodextrin. researchgate.net NMR spectroscopy can be used to study this phenomenon, as the different orientations of the substituent group in the axial and equatorial positions result in distinct signals.

In some cases, the ratio of the conformers might change upon complexation, indicating that the cyclodextrin cavity may have a preferential affinity for one isomer over the other. Alternatively, the complexation may occur with both isomers without significantly altering their equilibrium ratio. researchgate.net The specific dynamics depend on the guest molecule's structure and the nature of the host-guest interactions. Investigating this aspect is crucial for understanding the precise molecular recognition events that govern the formation of the supramolecular assembly.

Elucidation of Guest Molecule Inclusion Mechanisms and Binding Affinities

The mechanism of inclusion involves the insertion of a hydrophobic part of the guest molecule into the non-polar cavity of the cyclodextrin. mdpi.com For piperidine derivatives, studies on analogous compounds suggest that a fragment of the molecule, such as an N-substituted alkyl or an ethynyl (B1212043) group, penetrates the inner sphere of the host. researchgate.netresearchgate.net The stability of the resulting complex is determined by the binding affinity between the host and guest.

Binding affinity is quantified by the association constant (Kₐ) or stability constant (Kₛ), which can be determined experimentally using techniques like NMR titration. mdpi.com During an NMR titration, the concentration of the host (β-CD) is gradually increased while monitoring the chemical shift changes of the guest's protons. The magnitude of these changes as a function of host concentration is fitted to a binding model (e.g., 1:1) to calculate the binding constant. A higher Kₐ value indicates a more stable complex and stronger binding affinity.

4 Ethynylpiperidin 4 Ol Hydrochloride As a Fundamental Synthetic Intermediate and Building Block in Chemical Research

Strategic Role in the Synthesis of Diverse Complex Heterocyclic Systems

The inherent reactivity of the ethynyl (B1212043) group, coupled with the conformational properties of the piperidine (B6355638) scaffold, makes 4-Ethynylpiperidin-4-ol (B138888) hydrochloride a powerful tool for the construction of intricate heterocyclic architectures.

Key Precursor for Advanced Piperidine-Based Chemical Entities

The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. 4-Ethynylpiperidin-4-ol hydrochloride serves as a fundamental starting material for the elaboration of this privileged scaffold. The terminal alkyne provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular frameworks. This versatility enables chemists to systematically modify the piperidine core to optimize biological activity and pharmacokinetic properties.

Integration into Combinatorial Chemistry Libraries and High-Throughput Synthesis

Combinatorial chemistry and high-throughput synthesis are indispensable tools in modern drug discovery, enabling the rapid generation and screening of large numbers of compounds. nih.gov The well-defined reactivity of this compound makes it an ideal building block for the construction of combinatorial libraries. nih.gov Its ability to participate in reliable and high-yielding reactions, such as Sonogashira couplings and "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for its efficient incorporation into automated synthesis platforms. nih.gov This facilitates the creation of diverse libraries of piperidine-containing compounds for screening against a wide range of biological targets. nih.gov

Building Block for Medicinal Chemistry Research

The piperidine ring is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov this compound provides a direct entry point for the synthesis of novel piperidine-containing drug candidates. For instance, the terminal alkyne can be functionalized to introduce pharmacophores that interact with specific biological targets. Research has shown the utility of similar piperidinol-containing scaffolds in the development of various therapeutic agents. The ability to readily diversify the structure of this compound makes it a valuable asset in lead optimization campaigns, where subtle structural modifications can lead to significant improvements in potency, selectivity, and safety.

Intermediate in the Preparation of Specific Piperidine Derivatives and Analogues

Beyond its use as a general building block, this compound serves as a crucial intermediate in the synthesis of specific, highly functionalized piperidine derivatives. The ethynyl group can be transformed into a variety of other functional groups, or it can participate in cyclization reactions to form fused or spirocyclic ring systems. For example, intramolecular reactions involving the alkyne and other functional groups within the molecule can lead to the formation of complex polycyclic structures. nih.gov This controlled chemical manipulation allows for the precise synthesis of piperidine analogues with tailored three-dimensional shapes and functionalities.

Exploration of Regioselective and Stereoselective Pathways Involving the Compound

The development of regioselective and stereoselective reactions is a central theme in modern organic synthesis, as the specific arrangement of atoms in a molecule is critical to its function. While specific studies detailing extensive regioselective and stereoselective pathways for this compound are not broadly available in the public domain, the principles of alkyne and piperidine chemistry provide a framework for potential transformations.

Regioselectivity in reactions involving the ethynyl group is a key consideration. For instance, in addition reactions, the choice of reagents and catalysts can direct the addition of a substituent to either the terminal or the internal carbon of the alkyne. Similarly, in metal-catalyzed cross-coupling reactions, the regioselectivity of the coupling is well-established.

Stereoselectivity is also a critical aspect, particularly in reactions that create new stereocenters on the piperidine ring or at the newly formed functionalities. For example, the reduction of the alkyne to an alkene can be controlled to produce either the cis or trans isomer. Furthermore, reactions involving the hydroxyl group at the 4-position of the piperidine ring can be influenced by the existing stereochemistry of the molecule, potentially leading to diastereoselective outcomes. The development of chiral catalysts and reagents can enable enantioselective transformations, providing access to single enantiomers of complex piperidine derivatives.

Advanced Applications in Organic Synthesis Methodologies

The unique combination of a terminal alkyne and a functionalized piperidine ring in this compound makes it a valuable substrate for a variety of advanced organic synthesis methodologies.

One of the most prominent applications is in palladium- and copper-catalyzed cross-coupling reactions , such as the Sonogashira coupling. organic-chemistry.orgmdpi.com This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and a variety of aryl or vinyl halides. researchgate.net This methodology is a powerful tool for the synthesis of complex molecules with extended conjugation, which are of interest in materials science and as chromophores.

Another key application is in "click chemistry" , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction provides a highly efficient and reliable method for the formation of 1,2,3-triazole rings by reacting the terminal alkyne with an azide (B81097). nih.gov The resulting triazole can act as a stable linker in bioconjugation or as a pharmacophore in medicinal chemistry. The modular nature of click chemistry makes it particularly well-suited for high-throughput synthesis and the generation of compound libraries. nih.gov

Furthermore, this compound is a versatile substrate for multicomponent reactions (MCRs) . mdpi.comnih.gov MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. rug.nl The alkyne functionality can participate in a variety of MCRs, leading to the rapid assembly of diverse heterocyclic scaffolds. mdpi.com

The table below summarizes some of the key advanced synthesis methodologies where this compound can be applied:

Synthesis MethodologyDescriptionPotential Products
Sonogashira Coupling Palladium- and copper-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides. organic-chemistry.orgmdpi.comAryl- and vinyl-substituted piperidines, conjugated systems.
Click Chemistry (CuAAC) Copper(I)-catalyzed cycloaddition between the terminal alkyne and an azide to form a 1,2,3-triazole ring. nih.govTriazole-linked piperidine derivatives, bioconjugates.
Multicomponent Reactions One-pot reactions involving three or more starting materials to generate complex molecules. mdpi.comnih.govDiverse and complex heterocyclic systems containing the piperidine scaffold.

Potential Role of Piperidine Derivatives as Organocatalysts

Piperidine and its derivatives represent a significant class of organocatalysts, particularly valued for their role as secondary amine catalysts in a variety of synthetic transformations. Their utility stems from the nucleophilic nature of the secondary amine, which can react with carbonyl compounds to form key reactive intermediates, namely enamines and iminium ions. This mode of activation is central to the field of organocatalysis, offering a metal-free alternative for the construction of complex molecular architectures.

The catalytic cycle of piperidine-mediated reactions typically begins with the reaction between the piperidine catalyst and a ketone or aldehyde. This initial step forms a carbinolamine intermediate, which then dehydrates to generate a highly reactive enamine. This enamine is significantly more nucleophilic than the corresponding enol or enolate of the parent carbonyl compound, enabling it to participate in reactions with a range of electrophiles.

Alternatively, when reacting with α,β-unsaturated aldehydes or ketones, piperidine can facilitate catalysis through the formation of an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its electrophilicity and rendering it more susceptible to attack by nucleophiles.

A prominent application of piperidine as an organocatalyst is in the Knoevenagel condensation. acs.orgnih.govwikipedia.org In this reaction, piperidine acts as a mild base to deprotonate an active methylene (B1212753) compound, and it also activates the carbonyl group of an aldehyde or ketone. wikipedia.org Theoretical and experimental studies have elucidated the mechanism, suggesting that the formation of an iminium ion from the aldehyde and piperidine is a key step. acs.orgnih.govacs.org This is followed by the deprotonation of the active methylene compound to form an enolate, which then attacks the iminium ion. acs.orgnih.govacs.org The final step involves the elimination of the piperidine catalyst to yield the α,β-unsaturated product.

Piperidine and its derivatives are also effective catalysts for Michael addition reactions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net The catalytic action of piperidine in these transformations often proceeds through the aforementioned enamine or iminium ion pathways, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

The structural framework of this compound provides the essential secondary amine moiety characteristic of piperidine-based organocatalysts. While this specific compound may be more commonly employed as a synthetic building block for more complex molecules, its inherent piperidine core suggests a potential for organocatalytic activity. The presence of the 4-ethynyl and 4-hydroxyl groups offers valuable handles for modification. For instance, these functional groups could be utilized to introduce chiral auxiliaries, thereby creating a chiral catalyst capable of mediating asymmetric transformations. The development of such chiral piperidine derivatives is a significant area of research, aimed at synthesizing enantiomerically enriched compounds that are crucial in the pharmaceutical industry. nih.govdicp.ac.cnnih.gov

The following table summarizes the key types of reactions catalyzed by piperidine and its derivatives, highlighting their versatility as organocatalysts.

Reaction TypeRole of Piperidine CatalystTypical SubstratesKey Intermediates
Knoevenagel Condensation Base and activatorAldehydes/ketones, active methylene compoundsIminium ion, enolate
Michael Addition Nucleophilic catalystα,β-unsaturated carbonyls, various nucleophilesEnamine, iminium ion
Mannich Reaction Enamine formationAldehydes, amines, carbonyl compoundsEnamine, iminium ion
Aldol (B89426) Reaction Enamine formationAldehydes, ketonesEnamine

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 4-Ethynylpiperidin-4-ol hydrochloride?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, oxidation of hydroxyl groups in analogous piperidine derivatives (e.g., 4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride) often uses hydrogen peroxide under acidic conditions, while reductions employ sodium borohydride. Temperature control (e.g., 0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol/water mixtures is commonly used for hydrochloride salts of piperidine derivatives due to their enhanced solubility in polar solvents. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) resolves impurities, while ion-exchange chromatography isolates the hydrochloride form. Purity ≥95% is achievable with repeated washes .

Q. How can solubility challenges be addressed in biological assays?

  • Methodological Answer : The hydrochloride salt form improves aqueous solubility. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute with PBS (pH 7.4) to ≤1% DMSO. Sonication or mild heating (37°C) aids dissolution. For insoluble aggregates, consider co-solvents like PEG-400 or cyclodextrin encapsulation .

Advanced Research Questions

Q. What experimental strategies elucidate the mechanism of action in enzyme inhibition studies?

  • Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ). Radioligand binding assays (e.g., ³H-labeled substrates) identify competitive/non-competitive inhibition. Structural insights via X-ray crystallography or molecular docking (software: AutoDock Vina) map interactions with active sites. Cross-validate with mutagenesis studies on key residues .

Q. How should researchers resolve contradictory data in receptor-binding affinity studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., atropine for muscarinic receptors). Compare IC₅₀ values across multiple assays (radioligand vs. fluorescence polarization). Statistical tools (e.g., Bland-Altman plots) assess inter-method bias. Replicate findings in orthogonal systems (e.g., SPR vs. functional cAMP assays) .

Q. What computational approaches predict off-target interactions for this compound?

  • Methodological Answer : Perform pharmacophore modeling (Schrödinger Phase) to screen structural analogs against databases like ChEMBL or PubChem. Molecular dynamics simulations (GROMACS) assess binding stability to non-target proteins (e.g., cytochrome P450 isoforms). Use machine learning models (e.g., DeepChem) trained on ADMET datasets to predict toxicity profiles .

Notes

  • Safety : Handle hydrochloride salts in fume hoods; use PPE (gloves, goggles) to avoid skin/eye irritation .
  • Validation : Confirm compound identity via ¹H/¹³C NMR, HRMS, and elemental analysis. Cross-check purity with HPLC-UV (λ = 254 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.